7-bromo-2-chloro-8-fluoroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSARWOAEFKWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 7 Bromo 2 Chloro 8 Fluoroquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Centers
Nucleophilic aromatic substitution (SNAr) is a key reaction class for halo-heterocycles. The feasibility and regioselectivity of SNAr reactions on 7-bromo-2-chloro-8-fluoroquinoline are dictated by the position of the halogen on the ring and its identity. The pyridine (B92270) ring of the quinoline (B57606) system is electron-deficient, which inherently activates positions C-2 and C-4 for nucleophilic attack. The attack of a nucleophile forms a negatively charged intermediate, a Meisenheimer complex, the stability of which is crucial for the reaction to proceed.
The chlorine atom at the C-2 position is the most susceptible to nucleophilic displacement. Its position is alpha to the ring nitrogen, which strongly stabilizes the negative charge in the Meisenheimer intermediate formed during the addition-elimination mechanism of the SNAr reaction. youtube.com This activation is a well-established principle in quinoline chemistry. researchgate.net Consequently, a wide variety of nucleophiles, including alkoxides, amines, and thiols, are expected to react selectively at this site under relatively mild conditions. For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) would readily yield 7-bromo-8-fluoro-2-methoxyquinoline.
The general reactivity for 2-chloroquinolines in SNAr reactions is high, often proceeding smoothly with various nucleophiles. researchgate.netnih.gov The presence of additional electron-withdrawing groups, such as the bromine and fluorine atoms at C-7 and C-8, further enhances the electrophilicity of the quinoline ring, thereby facilitating the attack at the C-2 position.
Table 1: Predicted SNAr Reactions at the C-2 Position
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOCH₃) | 7-bromo-8-fluoro-2-methoxyquinoline |
| Amine | Piperidine | 7-bromo-8-fluoro-2-(piperidin-1-yl)quinoline |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 7-bromo-2-(phenylthio)-8-fluoroquinoline |
The bromine atom at the C-7 position, being on the carbocyclic ring, is significantly less reactive towards SNAr compared to the C-2 chlorine. The carbocyclic ring is less electron-deficient than the pyridine ring, and the C-7 position does not benefit from the strong activating effect of the ring nitrogen. Therefore, direct displacement of the C-7 bromine by nucleophiles via a standard SNAr mechanism is generally unfavorable and would require harsh reaction conditions or the presence of strong electron-withdrawing groups in the benzene (B151609) ring that are ortho or para to the bromine. In this molecule, such activation is lacking.
In typical SNAr reactions, the carbon-fluorine bond is the most reactive among halogens due to the high electronegativity of fluorine, which makes the attached carbon atom highly electrophilic. chemrxiv.org However, in the context of this compound, the positional activation is the dominant factor. While the C-8 fluorine is more reactive than bromine or chlorine in principle, its location on the carbocyclic ring and lack of direct activation from the nitrogen atom render it less susceptible to substitution than the C-2 chlorine. chemrxiv.orgmdpi.com Therefore, nucleophilic attack will overwhelmingly favor the C-2 position. Displacement of the C-8 fluorine would only be expected under forcing conditions and after the more reactive C-2 site has been functionalized.
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring
Electrophilic aromatic substitution (EAS) on the quinoline ring system preferentially occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine ring. quimicaorganica.orgyoutube.com The directing effect of the heterocyclic nitrogen favors substitution at the C-5 and C-8 positions. youtube.comreddit.com In this compound, these positions are already occupied.
Therefore, any further electrophilic substitution must occur at C-5 or C-6. The existing substituents will direct the incoming electrophile. Both bromine at C-7 and fluorine at C-8 are deactivating but ortho-, para-directing groups. The C-8 fluorine would direct an incoming electrophile to the C-5 and C-7 positions (C-7 is already substituted). The C-7 bromine would direct to the C-6 and C-8 positions (C-8 is already substituted). The directing effects are summarized below:
Fluorine at C-8 (ortho-, para-director): Directs towards C-7 (blocked) and C-5.
Bromine at C-7 (ortho-, para-director): Directs towards C-8 (blocked) and C-6.
Considering these influences, electrophilic attack is most plausible at either the C-5 or C-6 position. However, the cumulative electron-withdrawing and deactivating effect of three halogen substituents and the pyridine nitrogen makes the entire ring system highly electron-deficient and thus very resistant to electrophilic attack. Reactions such as nitration or halogenation would require forcing conditions and may result in low yields or a mixture of products.
Palladium-Catalyzed Cross-Coupling Reactions for Functional Group Introduction
Palladium-catalyzed cross-coupling reactions provide a powerful and selective method for forming carbon-carbon and carbon-heteroatom bonds. In contrast to SNAr reactions, the reactivity of halogens in these transformations generally follows the order I > Br > Cl >> F. mdpi.com This differential reactivity allows for highly selective functionalization of the C-7 bromine atom in the presence of the C-2 chlorine and C-8 fluorine.
Reactions such as the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings can be employed to introduce a wide variety of substituents at the C-7 position. acs.orgbeilstein-journals.orgmdpi.com For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would selectively yield a 7-aryl-2-chloro-8-fluoroquinoline. The C-2 chlorine would remain intact under these conditions, available for subsequent modification, for instance, via an SNAr reaction.
Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position
| Reaction Name | Coupling Partner | Catalyst/Base Example | Predicted Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-chloro-8-fluoro-7-phenylquinoline |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-chloro-8-fluoro-7-(phenylethynyl)quinoline |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP / NaOt-Bu | 4-(2-chloro-8-fluoroquinolin-7-yl)morpholine |
Modifications of the Quinoline Nitrogen and Peripheral Substituents
The nitrogen atom of the quinoline ring retains its basic and nucleophilic character, allowing for specific modifications.
N-Oxide Formation: The quinoline nitrogen can be oxidized to an N-oxide using peracids such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of this compound N-oxide would alter the electronic properties of the ring, making it more susceptible to certain types of nucleophilic and cycloaddition reactions. combichemistry.comclockss.org However, the presence of multiple electron-withdrawing halogen substituents decreases the basicity of the nitrogen, making N-oxidation more challenging compared to unsubstituted quinoline. acs.org
Quaternization: The nitrogen can also be alkylated using alkyl halides (e.g., methyl iodide) to form a quaternary quinolinium salt. google.com This transformation introduces a permanent positive charge on the nitrogen atom, which significantly activates the ring, especially the C-2 and C-4 positions, for nucleophilic attack. The resulting 7-bromo-2-chloro-8-fluoro-1-methylquinolinium salt would be highly reactive towards even weak nucleophiles. Similar to N-oxidation, the reduced nucleophilicity of the nitrogen due to the electron-withdrawing substituents can make quaternization reactions require more forcing conditions. rsc.org
Modifications of Peripheral Substituents: The halogen atoms themselves, once in place, can be considered as functional groups that can be transformed. The primary route for their modification is through the substitution and coupling reactions already discussed. Functional groups introduced via these methods, such as an alkyne from a Sonogashira coupling or a boronic ester from a Miyaura borylation, can then undergo a vast array of further chemical transformations, opening up extensive possibilities for creating a diverse library of complex quinoline derivatives.
Chemo- and Regioselective Transformations for Analogue Synthesis
The strategic functionalization of halogenated quinolines is a cornerstone of medicinal chemistry and materials science, enabling the synthesis of a diverse array of analogues with tailored properties. The compound this compound presents a particularly interesting scaffold, featuring three distinct halogen substituents that offer orthogonal reactivity. The inherent differences in the electronic and steric environments of the C2-chloro, C7-bromo, and C8-fluoro positions allow for selective chemical transformations, providing a powerful platform for generating novel derivatives.
The reactivity of the halogen substituents on the quinoline ring is dictated by their position and the nature of the attacking reagent. Generally, the chloro group at the C2-position is the most susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is due to the activating effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the reaction. In contrast, the bromo group at the C7-position is more amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The fluoro group at the C8-position is the least reactive of the three halogens and typically remains intact during transformations targeting the other two sites, unless harsh reaction conditions are employed. This differential reactivity allows for a stepwise and controlled functionalization of the quinoline core.
The C2-chloro substituent is the primary site for nucleophilic displacement. This selectivity is driven by the electron-withdrawing effect of the quinoline nitrogen, which makes the C2-position electron-deficient and thus highly electrophilic. A variety of nucleophiles can be employed to displace the chloride, leading to a wide range of 2-substituted quinoline analogues.
For instance, treatment of this compound with alkoxides, such as sodium methoxide or ethoxide, in a suitable solvent like methanol or ethanol, respectively, would be expected to yield the corresponding 2-alkoxy derivatives. These reactions typically proceed under mild conditions, often at room temperature or with gentle heating. Similarly, reaction with primary or secondary amines would lead to the formation of 2-aminoquinoline (B145021) analogues. The conditions for these amination reactions can be tailored based on the nucleophilicity of the amine.
| Nucleophile | Reagent | Product |
| Methoxide | Sodium Methoxide (NaOMe) | 7-bromo-8-fluoro-2-methoxyquinoline |
| Ethoxide | Sodium Ethoxide (NaOEt) | 7-bromo-8-fluoro-2-ethoxyquinoline |
| Amine | R¹R²NH | N-(7-bromo-8-fluoroquinolin-2-yl)-R¹,R²-amine |
This table represents expected transformations based on the known reactivity of similar 2-chloroquinolines. Specific experimental data for this compound is not publicly available.
The C7-bromo substituent provides a handle for introducing carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond in these catalytic cycles allows for selective functionalization at the C7-position while preserving the C2-chloro group for subsequent transformations.
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. Reacting this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or potassium phosphate, would selectively yield the 7-aryl- or 7-heteroaryl-2-chloro-8-fluoroquinoline derivative.
The Buchwald-Hartwig amination offers a route to C-N bond formation. The reaction of this compound with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., Xantphos or BINAP) would afford the corresponding 7-amino-2-chloro-8-fluoroquinoline analogue.
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product |
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 7-Aryl-2-chloro-8-fluoroquinoline |
| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 7-(R¹R²-amino)-2-chloro-8-fluoroquinoline |
This table illustrates the anticipated regioselective cross-coupling reactions at the C7-position. The specific conditions would need to be optimized for this compound.
The chemo- and regioselective transformations of this compound thus provide a versatile and powerful strategy for the synthesis of a wide variety of quinoline analogues. The ability to selectively functionalize the C2 and C7 positions allows for the systematic exploration of the chemical space around the quinoline core, which is invaluable for the development of new therapeutic agents and functional materials.
Structure Activity Relationship Sar and Mechanistic Elucidation of Halogenated Quinoline Pharmacophores
Impact of Halogen Substitution (Bromine, Chlorine, Fluorine) on Electronic and Steric Properties
The substitution of hydrogen with halogen atoms on the quinoline (B57606) ring introduces significant changes to the molecule's size (steric effects) and electron distribution (electronic effects). These changes are fundamental to the molecule's pharmacokinetic and pharmacodynamic profile. The properties of bromine, chlorine, and fluorine differ substantially, and their combined presence in 7-bromo-2-chloro-8-fluoroquinoline creates a unique electronic and steric landscape that dictates its biological interactions.
Table 1: Key Physicochemical Properties of Selected Halogens
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) |
|---|---|---|---|
| Pauling Electronegativity | 3.98 | 3.16 | 2.96 |
| Atomic Radius (pm) | 57 | 99 | 114 |
| Van der Waals Radius (pm) | 147 | 175 | 185 |
| Polarizability (ų) | 0.56 | 2.18 | 3.05 |
This table presents fundamental atomic properties that influence the steric and electronic characteristics of halogenated compounds.
Influence on Molecular Lipophilicity and Polarity
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter that affects a drug's ability to cross biological membranes. nih.gov Generally, halogenation increases a molecule's lipophilicity compared to its non-halogenated counterpart. This is attributed to the larger and more polarizable electron clouds of halogens (especially chlorine and bromine) which enhance London dispersion forces, favoring partitioning into lipid environments. stackexchange.com
Conformational Analysis and Its Implications for Molecular Recognition
The conformation of a molecule—its three-dimensional shape—is critical for its ability to fit into the binding site of a protein or other biological target. Halogen substitution influences conformation primarily through steric effects. The van der Waals radius of the halogen atom (Br > Cl > F) affects bond lengths and angles in the immediate vicinity of the substitution site and can impose conformational restrictions on the rest of the molecule. acs.org
X-ray crystallography studies on halogenated quinoline derivatives provide precise information on their solid-state conformation. acs.orgresearchgate.net These studies reveal how the size of the halogen atom can influence intermolecular packing and the geometry of interactions like hydrogen bonds or halogen bonds. researchgate.net The bromine atom at position 7 and the fluorine atom at the adjacent position 8 in this compound would likely create significant steric hindrance, potentially influencing the planarity of the quinoline ring system and affecting how it intercalates with DNA or fits into an enzyme's active site. acs.orgresearchgate.net
Furthermore, halogens can participate in "halogen bonds," which are noncovalent interactions between the electropositive region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein. The strength of these bonds generally follows the order I > Br > Cl > F. The presence of bromine at position 7 suggests that this compound could form moderately strong halogen bonds, which may contribute to its binding affinity and selectivity for specific enzyme targets like protein kinases. researchgate.net
Molecular Mechanisms of Biological Action Attributed to Halogenated Quinolines
Halogenated quinolines exert their biological effects by interacting with a variety of cellular targets. Their mechanisms of action are often linked to the inhibition of essential enzymes involved in DNA replication and cellular signaling.
Modulation of Eukaryotic DNA Topoisomerase Activity
While many quinolones are selective for bacterial topoisomerases, some derivatives also exhibit activity against eukaryotic topoisomerases (Topo I and Topo II), making them candidates for anticancer therapy. nih.govmdpi.com These enzymes are functionally similar to their bacterial counterparts but possess distinct structural features. Inhibition of human topoisomerases can also lead to DNA damage and cell death, a desirable outcome in rapidly proliferating cancer cells. mdpi.com
Certain quinoline alkaloids and synthetic derivatives are known to function as intercalative topoisomerase poisons, similar to established anticancer drugs. nih.gov Theoretical docking studies suggest that quinoline alkaloids can fit into the DNA-topoisomerase complex, stabilized by π-π stacking and favorable electrostatic interactions. nih.gov The specific stereochemistry and substitution pattern of the quinoline ring are critical for this activity. For example, studies on certain tricyclic quinolones revealed that the S-enantiomer was significantly more potent against eukaryotic topoisomerase II than the R-enantiomer, highlighting the importance of precise three-dimensional structure. nih.gov The planar, poly-halogenated structure of this compound suggests a potential for DNA intercalation, which could mediate the inhibition of eukaryotic topoisomerases.
Interactions with Protein Kinases and Other Enzyme Targets
Beyond topoisomerases, halogenated quinolines have emerged as potent inhibitors of protein kinases. researchgate.netnih.gov Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. ekb.eg Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme.
Structure-activity relationship studies on 4-anilinoquinolines and related scaffolds have demonstrated that halogen substitution is a key strategy for optimizing potency and selectivity. nih.gov For instance, in one study, a 7-chloro derivative showed improved potency against Protein Kinase Novel 3 (PKN3), while a 7-bromo derivative had decreased activity, and a 7-iodo analogue was highly potent. nih.gov This highlights the sensitive dependence of kinase inhibition on the specific halogen and its position. The ability of bromine to form halogen bonds is often a key factor in achieving high-affinity binding to the kinase hinge region. researchgate.net The specific combination of halogens in this compound could confer a unique kinase inhibitory profile, potentially targeting kinases that are crucial for cancer cell survival.
Disruption of Tubulin Assembly
There is currently no available research demonstrating that this compound disrupts tubulin assembly. While other quinoline derivatives have been investigated for their effects on microtubule dynamics, specific studies on this compound are absent.
Direct or Indirect Engagement with Oncogenic Pathways (e.g., KRAS Inhibition)
No studies have been found that investigate the direct or indirect engagement of this compound with oncogenic pathways, including the inhibition of KRAS. The potential of this compound to interact with key signaling molecules in cancer remains an uninvestigated area of research.
Rational Design Principles for Optimizing Target Affinity and Selectivity
Without known biological targets for this compound, a discussion on the rational design principles for optimizing its affinity and selectivity is not possible. Such studies would first require the identification of a specific biological macromolecule with which the compound interacts.
Comparative SAR Studies with Other Halogenated Quinoline Analogues
A comparative structure-activity relationship study involving this compound and its analogues has not been published. Such a study would be crucial to understanding the influence of the bromo, chloro, and fluoro substitutions at the 7, 2, and 8 positions, respectively, on the compound's biological activity.
Computational Chemistry and Cheminformatics in the Study of 7 Bromo 2 Chloro 8 Fluoroquinoline
Molecular Docking Simulations for Ligand-Target Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 7-bromo-2-chloro-8-fluoroquinoline, docking simulations can be instrumental in identifying potential protein targets and elucidating its mechanism of action.
By modeling the interaction of this compound with the active sites of various enzymes or receptors, researchers can estimate the binding affinity and predict its inhibitory or modulatory potential. For instance, quinoline (B57606) derivatives have been investigated as inhibitors of targets like methionyl-tRNA synthetase (MRS), which is crucial for protein synthesis in cancer cells. nih.gov Molecular docking studies of quinoline-based compounds have suggested that their binding orientation can overlap with the positions of natural ligands like methionine and adenosine, indicating a competitive inhibition mechanism. nih.gov The specific halogen substitutions on the quinoline ring of this compound—a bromine at position 7, a chlorine at position 2, and a fluorine at position 8—would significantly influence its electronic and steric properties, thereby affecting its binding interactions with a target protein.
A hypothetical molecular docking study of this compound against a potential cancer target, such as a tyrosine kinase, would involve preparing the 3D structure of the compound and the protein. The docking algorithm would then explore various binding poses, and the results would be scored based on the predicted binding energy. The most favorable poses would reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the compound and the protein's amino acid residues.
Table 1: Hypothetical Docking Scores and Key Interactions of this compound with a Putative Kinase Target
| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -9.2 | MET793 | Hydrogen Bond with quinoline nitrogen |
| LYS745 | Halogen bond with 7-bromo group | ||
| LEU844 | Hydrophobic interaction | ||
| 2 | -8.7 | CYS797 | Pi-sulfur interaction with quinoline ring |
| VAL726 | Hydrophobic interaction | ||
| 3 | -8.1 | THR854 | Hydrogen Bond with 8-fluoro group |
This table is for illustrative purposes and does not represent actual experimental data.
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, geometry, and reactivity of molecules. For this compound, these calculations can determine various molecular properties that are crucial for understanding its chemical behavior.
These calculations can predict parameters like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The MEP map can visualize the electron-rich and electron-poor regions of the molecule, which is vital for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding and halogen bonding. The presence of three different halogen atoms at specific positions on the quinoline scaffold will create a unique electronic profile for this compound, influencing its interactions with biological targets. nih.gov
Table 2: Predicted Quantum Chemical Properties of this compound (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 D | Influences solubility and binding interactions |
This table is for illustrative purposes and does not represent actual experimental data.
Molecular Dynamics Simulations to Investigate Binding Dynamics and Conformational Flexibility
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation of this compound bound to a target protein would allow researchers to assess the stability of the binding pose and observe the conformational changes in both the ligand and the protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For halogenated quinolines, a QSAR study could be developed to predict the biological activity of new derivatives, including this compound.
To build a QSAR model, a dataset of quinoline compounds with known activities against a specific target is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to create a model that relates the descriptors to the activity. nih.gov Such a model could predict the activity of this compound based on its unique combination of descriptors, which are heavily influenced by the bromo, chloro, and fluoro substituents. nih.gov The development of robust QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nanopaprika.eucapes.gov.br
In Silico Screening and Virtual Library Design Based on Halogenated Quinoline Scaffolds
In silico screening, or virtual screening, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net Based on the quinoline scaffold, which is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds, virtual libraries can be designed. nih.gov
A virtual library of halogenated quinolines could be created by systematically varying the type and position of halogen substituents on the quinoline core. This library could then be screened against the 3D structure of a target protein using high-throughput docking. This approach allows for the rapid exploration of a vast chemical space and the identification of novel hit compounds. The design of such libraries can be guided by known structure-activity relationships of quinoline derivatives and by computational predictions of drug-like properties (ADME/Tox). nih.gov The insights gained from studying compounds like this compound can inform the design of these virtual libraries to enhance the chances of discovering potent and selective drug candidates.
Advanced Research Trajectories and Potential Applications of 7 Bromo 2 Chloro 8 Fluoroquinoline
Investigation as a Lead Compound for Novel Antimicrobial Agents
The fluoroquinolone chemical class, to which 7-bromo-2-chloro-8-fluoroquinoline belongs, is well-established for its broad-spectrum antibacterial properties. nih.govnih.gov These agents typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. nih.gov Modifications to the quinoline (B57606) core, including halogenation at various positions, have been shown to modulate antimicrobial potency and spectrum. For instance, a fluorine atom at position 6 is a common feature of many potent fluoroquinolones, and substitutions at the C-7 and C-8 positions are known to influence activity against both Gram-positive and Gram-negative bacteria. mdpi.comsigmaaldrich.com
Development of Agents to Counter Bacterial Resistance Mechanisms
A primary challenge in antimicrobial therapy is the rise of bacterial resistance. Research into new fluoroquinolone derivatives often focuses on overcoming these resistance mechanisms, such as target enzyme mutations or efflux pumps. nih.gov For example, studies on other fluoroquinolones have shown that specific structural modifications can enhance activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org However, no specific studies have been published detailing the synthesis of derivatives from this compound aimed at countering bacterial resistance.
Broadening the Spectrum of Activity Against Pathogenic Organisms
The development of broad-spectrum antibiotics is a key goal in medicinal chemistry. The antimicrobial spectrum of quinolones can be significantly influenced by the substituents on the core ring structure. sigmaaldrich.comnih.gov For example, the addition of a methoxy (B1213986) group at the C-8 position in gatifloxacin (B573) enhanced its potency against Gram-positive bacteria and anaerobes compared to older quinolones. nih.gov While the combined bromo, chloro, and fluoro substitutions on the target compound are suggestive of potential broad-spectrum activity, experimental data from in vitro screening against a diverse panel of pathogenic organisms for this compound is not available in published literature.
Exploration in Antimalarial Drug Discovery and Development
The 7-chloroquinoline (B30040) scaffold is the backbone of several critical antimalarial drugs, most notably chloroquine (B1663885). researchgate.net This has spurred extensive research into other 7-chloroquinoline derivatives as potential new treatments, particularly for drug-resistant malaria.
Targeting Parasitic Life Cycle Stages
Effective antimalarial drugs may target different stages of the Plasmodium parasite's life cycle in the human host. While numerous 7-chloroquinoline derivatives have been synthesized and tested for their activity against the blood stages of Plasmodium falciparum, no such studies have been specifically reported for this compound. researchgate.net
Overcoming Drug Resistance in Malaria Parasites
Resistance to existing antimalarials like chloroquine is a major global health threat, driving the search for new compounds that can circumvent these resistance mechanisms. Research on related compounds, such as 2-bromo-7-chloroquinoline, has shown moderate to high activity against P. falciparum, but specific data on the efficacy of this compound against either drug-sensitive or drug-resistant malaria strains is currently unpublished.
Research into Anticancer Modalities
In recent years, quinoline and fluoroquinolone derivatives have attracted significant interest as potential anticancer agents. nih.govnih.gov Their proposed mechanisms often involve the inhibition of human topoisomerase II, an enzyme vital for cell division, thereby inducing cell cycle arrest and apoptosis in cancer cells. news-medical.netnih.gov Studies on various fluoroquinolone analogs have demonstrated significant cytotoxic activity against a wide range of human tumor cell lines, including breast, colon, and lung cancer. news-medical.netnih.gov Some derivatives have shown high selectivity, being more toxic to cancer cells than to normal cells. nih.gov However, there are no specific published reports evaluating the cytotoxic or antiproliferative effects of this compound on any cancer cell lines.
Inhibition of Cancer Cell Proliferation and Apoptosis Induction
There is currently no direct scientific evidence in the public domain to suggest that this compound, as a standalone compound, has been evaluated for its ability to inhibit cancer cell proliferation or induce apoptosis. Research has predominantly focused on its utility as a building block for other pharmacologically active agents.
Targeting Specific Molecular Pathways in Oncology (e.g., Oncogenic Protein Inhibition)
The most significant area of research involving this compound is its use as a key intermediate in the development of Protein Arginine N-Methyltransferase 5 (PRMT5) inhibitors. google.com PRMT5 is a well-established therapeutic target in oncology, as its overexpression is linked to the progression of various cancers, including mantle cell lymphoma, non-small cell lung cancer, and breast cancer. google.com
Patents disclose the synthesis of complex bicyclic heterocyclic compounds that function as potent and selective PRMT5 inhibitors. google.comgoogle.comgoogleapis.com In these synthetic pathways, this compound serves as a starting material. google.com The enzymatic activity of PRMT5 plays a critical role in several cellular processes, such as cell proliferation and DNA damage repair, and its inhibition is a promising strategy for cancer treatment. google.com While this firmly places this compound within a critical research trajectory in oncology, its contribution is as a structural component of the final active molecule rather than a direct inhibitor itself.
Emerging Roles in Other Biological Contexts
A comprehensive search has not yielded any studies on the specific molecular mechanisms of this compound in other biological contexts.
There is no available research data concerning the anti-inflammatory properties or mechanisms of action of this compound.
No studies have been published detailing the antiviral or antifungal activities of this compound at a molecular level. While other quinoline derivatives have been investigated for such properties, this specific compound has not. nih.gov
The potential neuroprotective effects of this compound have not been explored in any publicly accessible research.
Applications as Chemical Probes and Functional Materials
Beyond its role as a synthetic intermediate, there is no information to suggest that this compound has been developed or utilized as a chemical probe or as a component in functional materials. Its value currently lies in its chemical reactivity to facilitate the synthesis of more complex, biologically active molecules. google.comgoogle.com
Development of Fluorescent Quinoline-Based Probes for Biological Imaging
The intrinsic fluorescence of the quinoline scaffold serves as a foundational property for the design of molecular probes. google.comgoogle.com The development of such probes is a significant area of research, with applications in the non-invasive visualization of biological processes at the molecular level. google.com The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of its photophysical properties and targeting specificity.
The structure of this compound is particularly noteworthy for several reasons. The presence of three different halogens—bromine, chlorine, and fluorine—at specific positions on the aromatic rings can significantly influence the compound's fluorescence quantum yield, Stokes shift, and susceptibility to photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) processes. google.com These are critical parameters in the design of sensitive and specific fluorescent probes.
For instance, the heavy atom effect of bromine can enhance intersystem crossing, a property that could be exploited in the design of probes for photodynamic therapy or ratiometric sensing. The electron-withdrawing nature of the chlorine and fluorine atoms can modulate the electron density of the quinoline system, thereby affecting its absorption and emission wavelengths. This tunability is a key aspect in developing probes for multiplex imaging, where multiple targets are visualized simultaneously.
Research in this area would focus on the synthetic modification of the 2-chloro position. The chlorine atom can be readily substituted with various nucleophiles, allowing for the attachment of specific targeting moieties. These could include ligands for receptors, substrates for enzymes, or chemical groups that respond to changes in the local microenvironment, such as pH or the presence of specific ions.
A hypothetical design for a biological probe based on this compound could involve the following components:
| Component | Function | Rationale |
| 7-bromo-8-fluoroquinoline Core | Fluorophore | Provides the fundamental fluorescent signal. The halogen substitutions offer avenues for modulating photophysical properties. |
| Linker | Spacer | A flexible or rigid chain to connect the fluorophore to the recognition unit without steric hindrance. |
| Recognition Unit | Targeting Moiety | A molecule designed to specifically bind to a biological target of interest (e.g., a specific protein, organelle, or cell type). |
| Quencher/FRET Partner (Optional) | Signal Modulation | Can be used to create "turn-on" or ratiometric probes where the fluorescence signal changes upon target binding. |
The development of such probes would enable detailed studies of cellular functions and disease states. For example, a probe could be designed to selectively accumulate in lipid droplets within live cells, with its fluorescence intensity correlating with the lipid content, providing insights into metabolic disorders. google.com Another possibility is the creation of pH-sensitive probes for monitoring intracellular pH changes, which are associated with various physiological and pathological conditions.
Design of Molecular Sensors and Smart Materials
The same properties that make this compound a candidate for biological probes also underpin its potential in the design of molecular sensors and smart materials. Molecular sensors are designed to detect the presence of specific analytes through a measurable change in their properties, often a change in fluorescence. google.com Smart materials are materials that respond to external stimuli with a change in their characteristics.
The halogenated quinoline core of this compound can act as a signaling unit in a sensor system. The reactivity of the 2-chloro position allows for the introduction of a receptor unit that can selectively bind to a target analyte. This binding event can trigger a conformational change or an electronic perturbation that alters the fluorescence of the quinoline core, providing a detectable signal.
Potential analytes that could be targeted include metal ions, anions, or small organic molecules. For example, the incorporation of a specific ionophore at the 2-position could lead to a sensor for environmentally or biologically important metal ions.
In the realm of smart materials, quinoline derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The photophysical properties of this compound, such as its potential for high quantum yield and tunable emission, make it an interesting candidate for incorporation into the emissive layer of OLEDs. The presence of halogens can also influence the intermolecular interactions and solid-state packing of the molecules, which are critical for the performance of organic electronic devices.
Furthermore, the ability to functionalize the quinoline core opens up possibilities for creating polymeric materials with responsive properties. For instance, polymerization of a this compound-containing monomer could lead to a material whose fluorescence changes in response to temperature, mechanical stress, or the presence of a chemical vapor.
The following table outlines potential research directions for the application of this compound in molecular sensors and smart materials:
| Application Area | Research Focus | Potential Outcome |
| Chemosensors | Synthesis of derivatives with selective analyte-binding moieties. | Highly sensitive and selective fluorescent sensors for environmental monitoring or industrial process control. |
| Organic Electronics | Investigation of electroluminescent properties and charge transport characteristics. | Development of new emissive materials for more efficient and color-pure OLED displays. |
| Responsive Polymers | Incorporation into polymer backbones or as side chains. | "Smart" plastics that can report on their structural integrity or environmental conditions through changes in fluorescence. |
Future Outlook and Persistent Challenges in Halogenated Quinoline Research
Development of Eco-Friendly and Scalable Synthetic Pathways
A significant challenge in the advancement of halogenated quinolines is the development of sustainable and scalable synthetic methods. Traditional synthesis routes often rely on harsh conditions, toxic reagents, and multi-step processes that generate substantial chemical waste, making them costly and environmentally harmful. researchgate.net
Future research is increasingly focused on "green chemistry" approaches. These include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. ijcea.org For instance, the Friedländer synthesis of polysubstituted quinolines has been efficiently performed using microwave irradiation in ethanol, an environmentally benign solvent. organic-chemistry.org
Reusable Catalysts: The use of solid acid catalysts like Nafion NR50 offers an eco-friendly alternative to traditional acid catalysts, as they can be easily recovered and reused. organic-chemistry.org
Metal-Free Halogenation: Developing metal-free protocols for regioselective halogenation is a key goal. rsc.orgrsc.org For example, an operationally simple, metal-free method for the C5-halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source at room temperature. rsc.orgrsc.org
One-Pot Reactions: Designing synthetic cascades where multiple steps are performed in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. organic-chemistry.orgmdpi.com
The synthesis of a tri-halogenated compound like 7-bromo-2-chloro-8-fluoroquinoline would benefit immensely from these innovations, making its production and the exploration of its derivatives more viable for research and potential commercial application.
| Green Synthesis Technique | Description | Example Application |
| Microwave Irradiation | Uses microwave energy to heat reactions, often leading to faster reaction times and higher yields. | Friedländer synthesis of polysubstituted quinolines in ethanol. organic-chemistry.org |
| Solid Acid Catalysis | Employs reusable solid catalysts, such as Nafion NR50, to promote reactions, reducing waste. | Efficient and eco-friendly Friedländer quinoline (B57606) synthesis. organic-chemistry.org |
| Metal-Free C-H Halogenation | Achieves regioselective halogenation without the need for transition metal catalysts, using reagents like trihaloisocyanuric acid. | C5-halogenation of 8-substituted quinoline derivatives. rsc.org |
| Solvent-Free Reactions | Conducts reactions without a solvent, or in a minimal amount, reducing volatile organic compound emissions. | Microwave-assisted synthesis of quinolinyl-1,2,4-s-triazolo[4,3-a]quinoxalines. ijcea.org |
Comprehensive Mechanistic Characterization of Biological Activities
While many quinoline derivatives have demonstrated potent biological activities, a detailed understanding of their mechanisms of action is often incomplete. Halogenated quinolines are known to act through various pathways, including:
Interference with Heme Polymerization: A classic mechanism for antimalarial quinolines like chloroquine (B1663885), where the drug accumulates in the parasite's acidic food vacuole and inhibits the detoxification of heme, leading to parasite death. nih.gov
Enzyme Inhibition: Many quinolones function by inhibiting crucial bacterial enzymes like DNA gyrase and topoisomerase IV, preventing DNA replication and repair. nih.gov
Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives have been shown to induce mitochondrial oxidative stress in pathogens, leading to cell death. nih.gov
Tubulin Polymerization Inhibition: Certain novel quinoline derivatives can act as microtubule-targeting agents, disrupting tubulin polymerization and inducing mitotic arrest in cancer cells. oncotarget.com
A persistent challenge is to pinpoint the precise molecular targets of novel compounds like this compound. Future research must employ a combination of proteomics, genetics, and biochemical assays to identify these targets and fully characterize the downstream cellular effects, which is crucial for predicting efficacy and potential off-target effects.
Strategies for Addressing Inherent and Acquired Resistance Mechanisms
The clinical utility of many antimicrobial and anticancer agents is undermined by the development of drug resistance. For quinoline-based drugs, resistance can emerge through several mechanisms:
Target-Site Mutations: Alterations in the drug's target protein, such as mutations in topoisomerase IV, can reduce drug binding and efficacy. nih.gov
Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein homologues, can actively transport the drug out of the cell, preventing it from reaching its target. nih.gov
Overcoming resistance is a major frontier in quinoline research. Key strategies include:
Rational Modification: Modifying the quinoline scaffold to establish new interactions with the target enzyme can overcome resistance caused by mutations that disrupt original binding modes. nih.gov For example, quinazolinediones, which are structurally similar to quinolones but lack the features for a critical water-metal ion bridge interaction, retain activity against common quinolone-resistant mutants. nih.gov
Hybrid Molecules: Covalently linking a quinoline pharmacophore to another biologically active molecule can create a hybrid compound with dual modes of action, potentially circumventing existing resistance pathways. researchgate.net
For a novel scaffold like this compound, it is imperative to proactively investigate potential resistance mechanisms early in the development process.
Integration of Artificial Intelligence and Machine Learning for Rational Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. mdpi.comoncodesign-services.com The vast number of possible chemical structures makes traditional trial-and-error synthesis inefficient. astrazeneca.com
AI and ML can contribute to halogenated quinoline research in several ways:
Predictive Modeling (3D-QSAR): Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can analyze how structural and electronic properties of a series of quinoline derivatives correlate with their biological activity. mdpi.com These models generate contour maps that guide the modification of a lead compound to enhance its potency. mdpi.com
Virtual Screening: AI algorithms can rapidly screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target, prioritizing candidates for synthesis and testing. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high binding affinity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. oncodesign-services.com
Property Prediction: Machine learning tools, particularly graph neural networks, can predict the physicochemical properties, efficacy, and potential toxicity of novel quinoline derivatives before they are synthesized, saving time and resources. astrazeneca.comnih.gov
Applying these computational tools to the this compound scaffold could rapidly generate derivatives with optimized therapeutic potential.
| AI/ML Application | Description | Relevance to Quinoline Research |
| 3D-QSAR | Establishes a correlation between the 3D structure of molecules and their biological activity to guide lead optimization. | Used to identify structural features of quinoline derivatives that enhance anticancer properties. mdpi.com |
| Virtual Screening | Computationally screens large compound libraries to identify potential hits for a specific biological target. | Accelerates the identification of promising quinoline-based drug candidates. nih.gov |
| De Novo Design | Uses generative models to create novel molecular structures with desired pharmacological profiles. | Enables the design of new quinoline compounds optimized for specific therapeutic targets. oncodesign-services.com |
| Property Prediction | Employs models like graph neural networks to predict ADME/T (absorption, distribution, metabolism, excretion, toxicity) properties. | Allows for early-stage filtering of quinoline candidates with poor drug-like properties. astrazeneca.com |
Exploration of Multi-Targeting Approaches and Hybrid Molecule Design
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. rsc.org Single-target drugs may have limited efficacy and be more susceptible to resistance. This has led to a growing interest in multi-target agents that can modulate several key proteins simultaneously. mdpi.com
The quinoline scaffold is an ideal platform for developing such agents through two primary strategies:
Multi-Targeting Agents: A single quinoline-based molecule can be designed to inhibit multiple targets. For example, quinoline-sulfonamide derivatives have been synthesized as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) for potential use in Alzheimer's disease. rsc.org
Molecular Hybridization: This approach involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. frontiersin.orgmdpi.com This can result in synergistic effects and improved activity compared to the individual components. nih.gov Numerous quinoline hybrids have been explored, including quinoline-chalcone mdpi.com, quinoline-coumarin, and quinoline-thiazole hybrids frontiersin.org, showing promise as anticancer and antimicrobial agents.
The design of multi-target ligands based on the this compound core could yield novel therapeutics with enhanced efficacy and a reduced likelihood of resistance.
Elucidation of Molecular Interactions for Precise Therapeutic Targeting
A fundamental challenge in drug development is to design molecules that bind to their intended target with high affinity and selectivity, thereby maximizing therapeutic effects while minimizing off-target toxicities. Achieving this requires a detailed, atom-level understanding of the interactions between the drug and its target.
Advanced analytical and computational techniques are crucial for this purpose:
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and key interactions like hydrogen bonds and hydrophobic contacts. mdpi.com
Quantum Mechanics Calculations: These methods can be used to analyze the electronic properties of a molecule and its interactions with the target, helping to refine drug design. benthamscience.com
X-ray Crystallography and NMR Spectroscopy: These experimental techniques provide high-resolution structural data of drug-target complexes, offering definitive proof of binding modes and guiding further structure-based drug design.
For this compound, elucidating how the specific placement of the bromo, chloro, and fluoro substituents influences its interaction with potential biological targets is a critical task for the future. This knowledge is essential for transforming a promising chemical scaffold into a precisely targeted therapeutic agent.
Q & A
Q. What synthetic routes are recommended for 7-bromo-2-chloro-8-fluoroquinoline, and how can reaction conditions be optimized?
- Methodological Answer : Common synthetic approaches include halogenation of quinoline precursors or cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated/chlorinated intermediates. Optimization involves:
- Temperature Control : Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive substituents .
- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand ratios adjusted to minimize byproducts .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of halogenated intermediates .
Example Optimization Table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄, 80°C | 72 | 98 |
| Pd(OAc)₂, 100°C | 65 | 95 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C7, chlorine at C2) .
- HPLC-MS : Retention time and mass-to-charge ratio (m/z) to verify purity (>95%) and detect trace impurities .
- Elemental Analysis : Validate empirical formula (C₉H₄BrClFN) with <0.5% deviation .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation; monitor via UV-Vis spectroscopy for absorbance shifts .
- Moisture Control : Use desiccants in storage containers to avoid hydrolysis of halogen substituents .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic centers (e.g., C8-F as a potential site for substitution) .
- Transition State Modeling : Simulate activation energies for competing pathways (e.g., bromine vs. chlorine substitution) using software like Gaussian .
Q. What strategies resolve contradictions between theoretical predictions and experimental data on regioselectivity in derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate computational results with experimental techniques (e.g., X-ray crystallography to confirm bond angles) .
- Reaction Monitoring : Use in-situ IR spectroscopy to track intermediate formations and adjust mechanistic hypotheses .
Q. How to design a study investigating the photostability of this compound under UV exposure?
- Methodological Answer :
- Experimental Setup : Exclude samples to UV light (254 nm) in a controlled chamber; aliquot at intervals (0, 6, 12, 24 hrs) .
- Analytical Workflow : Quantify degradation via HPLC peak area reduction and identify photoproducts using high-resolution MS .
Q. What methodologies assess the compound’s potential as a kinase inhibitor in cancer research?
- Methodological Answer :
- In Vitro Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to measure IC₅₀ values against target enzymes .
- Molecular Docking : Align the compound’s structure with ATP-binding pockets of kinases (e.g., EGFR) using AutoDock Vina .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values of this compound across studies?
- Methodological Answer :
- Standardization : Replicate solubility tests in common solvents (e.g., DMSO, ethanol) under controlled temperatures (25°C ± 1°C) .
- Purity Verification : Correlate solubility with HPLC-verified sample purity to isolate solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
